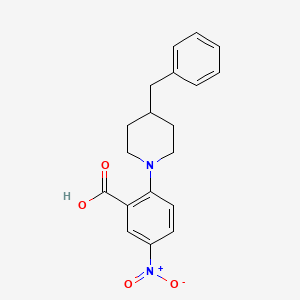

2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

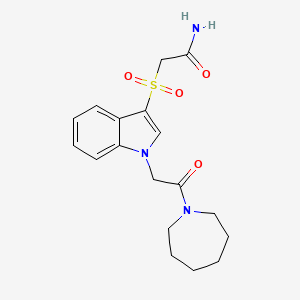

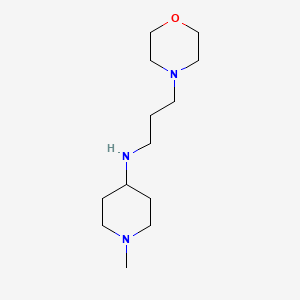

“2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” is a compound that contains a benzylpiperidine moiety . Benzylpiperidine is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis Analysis

The synthesis of benzylpiperidine derivatives involves various intra- and intermolecular reactions . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” includes a benzylpiperidine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Benzylpiperidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The molecular formula of “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid” is C19H20N2O4, and its molecular weight is 340.37 .科学的研究の応用

Chemical Synthesis and Drug Design

Nitrobenzoic acid derivatives are commonly utilized in the synthesis of various heterocyclic compounds, serving as key intermediates in drug discovery and development. For instance, nitrobenzoic acids have been employed in the creation of acridone derivatives, which are potent acetylcholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases (Parveen et al., 2016). Similarly, the synthesis of benzodiazepines, which are widely used for their anxiolytic and hypnotic effects, has been achieved using nitrobenzoic acid as a promoter, showcasing its utility in medicinal chemistry (Varala et al., 2007).

Luminescence Sensitization

Nitrobenzoic acid derivatives have also been explored for their ability to sensitize the luminescence of lanthanides, such as Europium (Eu) and Terbium (Tb). These compounds can enhance the luminescence properties of lanthanides, making them useful in the development of new luminescent materials for applications in bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Crystal Engineering and Solid-State Chemistry

In the realm of crystal engineering, nitrobenzoic acids participate in the formation of multi-component crystals, exploring the boundaries between co-crystal and salt formation. This research provides valuable insights into the influence of chemical and structural factors on hydrogen bonding and proton transfer, crucial for designing materials with desired solid-state properties (Seaton et al., 2013). Additionally, nitrobenzoic acid derivatives are used to investigate halogen bonds in molecular salts and cocrystals, contributing to the understanding of weak interactions in crystal stabilization and design (Oruganti et al., 2017).

作用機序

将来の方向性

Benzylpiperidine and its derivatives are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-Benzylpiperidin-1-yl)-5-nitrobenzoic acid”, is an important task of modern organic chemistry .

特性

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(23)17-13-16(21(24)25)6-7-18(17)20-10-8-15(9-11-20)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAVNYJBBIGXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine](/img/structure/B2755821.png)

![N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide](/img/structure/B2755822.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2755824.png)

![1-Methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)

![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)